molecular formula C17H25BClNO3 B2738281 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester CAS No. 2096329-91-6

4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2738281
CAS No.: 2096329-91-6
M. Wt: 337.65
InChI Key: YXRJYRZYBHPDLB-UHFFFAOYSA-N
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Description

4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative with a molecular weight of 337.65 g/mol. It is a versatile compound used in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chloro-2-(morpholinomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester undergoes various types of reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form the corresponding boronic acid.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride are commonly used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Boronic Acids: Resulting from reduction reactions.

  • Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis. It is also used in the synthesis of various pharmaceuticals and fine chemicals.

Biology: In biological research, the compound is used as a reagent in the study of enzyme mechanisms and the development of new bioactive molecules. Its ability to form stable complexes with various biomolecules makes it valuable in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its use in cross-coupling reactions allows for the synthesis of complex drug molecules with high precision and efficiency.

Industry: In the chemical industry, the compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters and borates, which are essential intermediates in cross-coupling reactions. The molecular targets and pathways involved include the activation of transition metals, which facilitate the formation of carbon-carbon bonds.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in similar cross-coupling reactions.

  • Phenylboronic Acids: These compounds share structural similarities and are used in similar applications.

Uniqueness: 4-Chloro-2-(morpholinomethyl)phenylboronic acid, pinacol ester is unique due to its specific substitution pattern and the presence of the morpholine group, which enhances its reactivity and stability compared to other boronic acids.

Properties

IUPAC Name

4-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRJYRZYBHPDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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